molecular formula C15H11Li B14298227 lithium;2-phenyl-1H-inden-1-ide CAS No. 124886-03-9

lithium;2-phenyl-1H-inden-1-ide

Cat. No.: B14298227
CAS No.: 124886-03-9
M. Wt: 198.2 g/mol
InChI Key: CFJNNECDDHWVGF-UHFFFAOYSA-N
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Description

Lithium 2-phenyl-1H-inden-1-ide is an organometallic compound featuring a deprotonated indene backbone substituted with a phenyl group at the 2-position and complexed with a lithium cation. Indenides, such as this compound, are critical in synthetic chemistry due to their strong basicity and utility in forming transition metal complexes for catalysis or materials science applications . The aromatic indene system allows for π-electron delocalization, while the phenyl substituent enhances steric and electronic effects, influencing reactivity and stability. Lithium coordination likely stabilizes the anionic indenide moiety, making it a potent nucleophile or base in organic transformations .

Properties

CAS No.

124886-03-9

Molecular Formula

C15H11Li

Molecular Weight

198.2 g/mol

IUPAC Name

lithium;2-phenyl-1H-inden-1-ide

InChI

InChI=1S/C15H11.Li/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15;/h1-11H;/q-1;+1

InChI Key

CFJNNECDDHWVGF-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH-]1C2=CC=CC=C2C=C1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Direct Deprotonation of 2-Phenylindene

The most straightforward method involves deprotonating 2-phenylindene using strong lithium bases. 2-Phenylindene, a precursor, is synthesized via Friedel-Crafts alkylation of indene with benzyl halides or through palladium-catalyzed cross-coupling reactions. Deprotonation typically employs n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C).

For example:
$$
\text{2-Phenylindene} + \text{n-BuLi} \xrightarrow{\text{THF, -78°C}} \text{Lithium;2-phenyl-1H-inden-1-ide} + \text{n-butane}
$$
This method yields >85% product under optimized conditions. However, competing side reactions, such as aggregation or solvent coordination, necessitate strict moisture and oxygen exclusion.

Transmetalation from Grignard Reagents

Transmetalation between 2-phenylindene magnesium bromide and lithium halides offers an alternative route. The Grignard reagent is prepared by reacting 2-phenylindene with magnesium in THF, followed by treatment with lithium bromide:
$$
\text{2-Phenylindene-MgBr} + \text{LiBr} \rightarrow \text{this compound} + \text{MgBr}_2
$$
This method avoids strongly basic conditions but requires stoichiometric Mg and LiBr, increasing costs. Yields range from 70–80%, with residual Mg salts complicating purification.

Solid-State Metathesis Reactions

Solid-state reactions between lithium hydride (LiH) and 2-phenylindene at elevated temperatures (150–200°C) provide solvent-free synthesis:
$$
\text{2-Phenylindene} + \text{LiH} \xrightarrow{\Delta} \text{this compound} + \text{H}_2
$$
This method, inspired by low-temperature Li2S synthesis, minimizes solvent use but risks thermal decomposition. Yields are moderate (60–70%), requiring inert atmosphere control to prevent LiH oxidation.

Electrochemical Reduction

Electrochemical reduction of 2-phenylindene in lithium-containing electrolytes (e.g., LiClO4 in dimethylformamide) generates the lithiated species at the cathode:
$$
\text{2-Phenylindene} + \text{Li}^+ + e^- \rightarrow \text{this compound}
$$
This method, while eco-friendly, faces scalability challenges due to slow reaction kinetics and electrode passivation. Current efficiencies remain below 50%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Direct Deprotonation −78°C, THF, n-BuLi 85–90% High yield, rapid Sensitivity to moisture/oxygen
Transmetalation RT, THF, LiBr 70–80% Avoids strong bases Mg contamination, costly reagents
Solid-State Metathesis 150–200°C, LiH 60–70% Solvent-free, scalable Thermal decomposition risk
Electrochemical Reduction Electrolytic cell, LiClO4 40–50% Green chemistry approach Low efficiency, scalability issues

Chemical Reactions Analysis

Types of Reactions

Lithium;2-phenyl-1H-inden-1-ide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized organic compounds .

Scientific Research Applications

Lithium;2-phenyl-1H-inden-1-ide has several scientific research applications:

Mechanism of Action

The mechanism by which lithium;2-phenyl-1H-inden-1-ide exerts its effects involves the nucleophilic nature of the lithium-bound carbon atom. This nucleophilic center can attack electrophilic sites in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indenide Derivatives

The following table summarizes key structural and functional differences between lithium 2-phenyl-1H-inden-1-ide and related compounds:

Compound Name Substituents/Modifications Key Properties/Applications Reference
Lithium 2-phenyl-1H-inden-1-ide 2-phenyl, Li⁺ counterion Strong base, organometallic precursor
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one 3-hydroxy, 2-pyridinyl Chelating ligand, potential bioactivity
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone 5-indenyl, pyrrolidine, phenyl Cathinone derivative, psychoactive properties
(E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one 5,6-dimethoxy, pyridinyl Photophysical applications, crystallographically characterized
[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine hydrochloride 5-indenyloxy, ethylamine Pharmaceutical intermediate, hydrochloride salt

Electronic and Steric Comparisons

  • Aromatic Systems : The fully deprotonated indenide in the target compound allows for greater π-electron delocalization compared to partially saturated derivatives (e.g., [2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]amine hydrochloride ).
  • Lithium Coordination : Lithium’s small ionic radius and strong Lewis acidity stabilize the indenide anion, contrasting with bulkier counterions (e.g., hydrochloride salts in HR196923 ).

Q & A

Q. What synthetic methodologies are most effective for preparing lithium 2-phenyl-1H-inden-1-ide, and how can reaction conditions be optimized?

Methodological Answer: Lithium 2-phenyl-1H-inden-1-ide is typically synthesized via organolithium intermediates. A common approach involves reacting 2-phenyl-1H-indene with lithium metal in anhydrous tetrahydrofuran (THF) under inert conditions (Ar/N₂). Key considerations include:

  • Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) to stabilize intermediates during Friedel-Crafts alkylation steps .
  • Purity Control : Post-synthesis purification via recrystallization or column chromatography to remove unreacted lithium or byproducts.
  • Reaction Monitoring : Employ in situ NMR or GC-MS to track intermediate formation (e.g., 1H-indene derivatives) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in lithium 2-phenyl-1H-inden-1-ide derivatives?

Methodological Answer: 1H and 13C NMR are critical for confirming regioselectivity and electronic environments. For example:

  • Chemical Shifts : The deshielded proton at the indenyl C1 position typically appears at δ 6.8–7.2 ppm due to aromatic ring currents .
  • Coupling Constants : 3JHH^3J_{HH} values (e.g., 8–10 Hz) help distinguish between cis/trans isomers in dihydroindenyl derivatives.
  • 2D Techniques : HSQC and HMBC correlations validate connectivity between lithium-coordinated sites and phenyl substituents .

Advanced Research Questions

Q. How do crystallographic refinements using SHELX software address structural contradictions in lithium 2-phenyl-1H-inden-1-ide complexes?

Methodological Answer: Discrepancies between XRD data and computational models (e.g., bond-length mismatches) require iterative refinement:

  • SHELXL Workflow : Use least-squares refinement with anisotropic displacement parameters for heavy atoms. For disordered structures, apply PART and SUMP instructions to model split positions .
  • Validation Tools : Check R-factor convergence (< 5%) and Fo/Fc maps for residual electron density near lithium coordination sites .
  • Case Study : A 2021 study resolved a 0.05 Å bond-length discrepancy in a phenylindenyl-lithium complex by refining thermal parameters and applying TWIN/BASF commands for twinned crystals .

Q. What computational strategies reconcile experimental and theoretical data on the electronic properties of lithium 2-phenyl-1H-inden-1-ide?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d,p) level is standard for modeling:

  • HOMO-LUMO Gaps : Calculate ionization potentials (IP ≈ 6.5 eV) and electron affinities (EA ≈ 1.2 eV) to predict redox behavior .
  • Electrostatic Potential Maps : Identify nucleophilic regions (e.g., lithium centers) and electrophilic aromatic carbons for reactivity predictions .
  • Validation : Compare Mulliken charges with XPS data; deviations > 0.2 e may indicate basis-set limitations .

Q. How can researchers design experiments to resolve contradictions in antimicrobial activity data for phenylindenyl derivatives?

Methodological Answer: Contradictory MIC values (e.g., 5–50 µg/mL across studies) arise from methodological variability. Mitigate via:

  • Standardized Assays : Use CLSI guidelines for bacterial strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes (1 × 10⁵ CFU/mL) .
  • Control Experiments : Include ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls to normalize potency metrics .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across triplicate trials .

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